(E)-3-(3,5-dichlorophenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
Description
The compound (E)-3-(3,5-dichlorophenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide belongs to the pyrazole-carbohydrazide family, characterized by a pyrazole core substituted with a hydrazide group and aromatic moieties. Its structure comprises:
- Pyrazole ring: A five-membered heterocycle with nitrogen atoms at positions 1 and 2.
- 3,5-Dichlorophenyl group: Attached to position 3 of the pyrazole, providing steric bulk and lipophilicity due to chlorine atoms.
- Furan-2-ylmethylene hydrazide: An (E)-configured Schiff base formed by condensation of carbohydrazide with furan-2-carbaldehyde.
Its synthesis likely follows a standard hydrazide-aldehyde condensation, similar to related derivatives .
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O2/c16-10-4-9(5-11(17)6-10)13-7-14(20-19-13)15(22)21-18-8-12-2-1-3-23-12/h1-8H,(H,19,20)(H,21,22)/b18-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKBGPBVLPIBLB-QGMBQPNBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,5-dichlorophenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3,5-dichlorobenzaldehyde with furan-2-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure efficient and cost-effective production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,5-dichlorophenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of (E)-3-(3,5-dichlorophenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Pyrazole-carbohydrazide derivatives differ in substituents on the pyrazole ring and the hydrazide-linked arylidene group. Key examples include:
Impact of Substituents on Properties
Halogen Position: The 3,5-dichlorophenyl group in the target compound enhances lipophilicity and steric bulk compared to mono-halogenated analogs (e.g., 4-chlorophenyl in ). This may improve membrane permeability but reduce solubility.
Hydrazide-Linked Groups :
- Furan-2-ylmethylene (target compound) introduces conjugated π-electrons and moderate polarity, contrasting with benzylidene groups in E-DPPC (aromatic, more lipophilic) or methoxybenzylidene in E-MBPC (polar, hydrogen-bonding capable) .
Methoxy groups (E-MBPC) improve aqueous solubility and may facilitate hydrogen bonding with biological targets .
Research Findings and Theoretical Insights
- DFT Studies : For E-DPPC, hybrid B3LYP/6-311G** calculations revealed intramolecular charge transfer and solvation effects, with a HOMO-LUMO gap of ~4.5 eV . Similar studies on the target compound could predict reactivity and electronic properties.
- Molecular Docking : Derivatives like E-MBPC and E-DPPC show affinity for enzymes (e.g., cyclooxygenase-2) via π-π stacking and halogen bonding . The target compound’s furan and dichlorophenyl groups may target similar pockets.
Biological Activity
(E)-3-(3,5-Dichlorophenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a synthetic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of hydrazones and pyrazoles, which are known for their diverse pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a furan ring, a dichlorophenyl group, and a pyrazole moiety, contributing to its potential reactivity and biological interactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the presence of the 3,5-dichlorophenyl group has been linked to enhanced cytotoxic effects against various cancer cell lines. A study highlighted that derivatives containing this moiety demonstrated IC50 values comparable to established anticancer drugs like doxorubicin . The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways and the inhibition of cell proliferation.
Antimicrobial Activity
The antimicrobial potential of hydrazone derivatives has been well-documented. Studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Anti-inflammatory Activity
Compounds with similar structures have also shown anti-inflammatory effects. The inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 was observed in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
- Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that treatment with this compound resulted in significant cell death compared to control groups. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.
- Animal Models : In vivo studies involving tumor-bearing mice showed that administration of this compound significantly reduced tumor size compared to untreated controls. Histopathological examinations revealed decreased mitotic figures and increased apoptosis within tumor tissues.
Q & A
Q. What are the standard synthetic protocols for (E)-3-(3,5-dichlorophenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide, and how are intermediates characterized?
The compound is typically synthesized via a condensation reaction between pyrazole-3-carbohydrazide derivatives and substituted aldehydes (e.g., furan-2-carboxaldehyde). Key steps include:
- Cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives to form pyrazole intermediates .
- Schiff base formation by reacting the hydrazide group with aldehydes under reflux in ethanol, catalyzed by acetic acid .
Intermediates are characterized using FT-IR (to confirm C=N and NH stretches), -NMR (to verify imine proton at δ ~8.5 ppm), ESI-MS (for molecular ion peaks), and single-crystal X-ray diffraction (for stereochemical confirmation) .
Q. How are vibrational modes and electronic transitions analyzed for this compound?
Vibrational assignments are performed via FT-IR and Raman spectroscopy, supported by density functional theory (DFT) calculations (B3LYP/6-311G** basis set). Key modes include:
- N–H stretching (~3200 cm), C=N stretching (~1600 cm), and C–Cl bending (~700 cm).
Electronic transitions are studied using UV-Vis spectroscopy, with TD-DFT calculations to correlate experimental absorption peaks (e.g., π→π* at ~300 nm) with molecular orbital transitions .
Advanced Research Questions
Q. How do solvent effects influence the compound's stability and reactivity in DFT studies?
Solvent interactions are modeled using the self-consistent reaction field (SCRF) method with IEFPCM solvation models. Polar solvents (e.g., water) stabilize the compound via hydrogen bonding with the hydrazide moiety, increasing the energy gap between HOMO and LUMO (ΔE ~4.5 eV) compared to gas-phase calculations (ΔE ~3.8 eV). This reduces electrophilicity and impacts docking interactions with biological targets .
Q. What strategies resolve discrepancies between X-ray crystallographic data and computational geometry optimizations?
Discrepancies in bond lengths (e.g., C–N imine bond: 1.28 Å experimentally vs. 1.32 Å theoretically) arise from crystal packing forces and basis set limitations. Mitigation strategies include:
- Using dispersion-corrected functionals (e.g., ωB97XD) for van der Waals interactions.
- Comparing Hirshfeld surface analysis (from X-ray data) with NBO charges to assess intermolecular interactions .
Q. How is molecular docking validated against experimental pharmacological data for pyrazole-carbohydrazide derivatives?
Docking studies (e.g., AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or GABA receptors are validated by:
- Correlating binding affinity scores (ΔG ~-8.5 kcal/mol) with in vitro IC values from MES (maximal electroshock) or pentylenetetrazol (PTZ) seizure models .
- Mutagenesis studies to confirm key residue interactions (e.g., hydrogen bonding with Arg120 in COX-2) .
Methodological Considerations
Q. What computational parameters optimize conformational analysis of the furan and pyrazole rings?
- Torsional angle scans : Vary dihedral angles (e.g., C3–N2–C1–O1) at 10° increments using DFT to identify energy minima.
- Natural Bond Orbital (NBO) analysis : Quantify hyperconjugative interactions (e.g., LP(N)→σ*(C–Cl)) affecting ring planarity .
Q. How are regioselectivity challenges addressed during functionalization of the pyrazole core?
- Directing groups : Use electron-withdrawing substituents (e.g., 3,5-dichlorophenyl) to favor electrophilic substitution at the C5 position.
- Kinetic vs. thermodynamic control : Low-temperature reactions (~0°C) favor kinetic products (e.g., C3-substitution), while reflux conditions favor thermodynamic stability .
Data Contradictions and Resolution
Q. How to reconcile conflicting reports on the compound's biological activity across studies?
Variability in IC values (e.g., 12 μM vs. 25 μM for COX-2 inhibition) may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
